1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene
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Overview
Description
1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene is an organic compound that features a benzene ring substituted with a methyl group and a sulfanyl group bonded to a nitrophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 4-Nitrobenzyl Chloride: Nitrobenzene is then subjected to chloromethylation using formaldehyde and hydrochloric acid to produce 4-nitrobenzyl chloride.
Thioether Formation: The final step involves the reaction of 4-nitrobenzyl chloride with 1-methyl-4-mercaptomethylbenzene under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-nitrophenyl)piperazine: Similar in structure but contains a piperazine ring instead of a benzene ring.
1-Methyl-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a sulfanyl group.
1-Methyl-4-(4-nitrophenyl)benzene: Lacks the sulfanyl group present in the target compound.
Uniqueness
1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene is unique due to the presence of both a nitrophenylmethyl and a sulfanyl group on the benzene ring
Properties
CAS No. |
89845-91-0 |
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Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-methyl-4-[(4-nitrophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C15H15NO2S/c1-12-2-4-13(5-3-12)10-19-11-14-6-8-15(9-7-14)16(17)18/h2-9H,10-11H2,1H3 |
InChI Key |
FEMXLTLXPUBLQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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